molecular formula C19H28O6 B3030081 [4]-Gingerdiol 3,5-diacetate CAS No. 863780-88-5

[4]-Gingerdiol 3,5-diacetate

Cat. No. B3030081
CAS RN: 863780-88-5
M. Wt: 352.4 g/mol
InChI Key: AUBPDZJRJKZQEX-UHFFFAOYSA-N
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Description

Gingerdiol 3,5-diacetate is an acyclic diol, derived from gingerol, which is the main bioactive compound found in the rhizomes of Zingiber officinale. It has been used in traditional Chinese medicine for centuries for its anti-inflammatory and anti-oxidant properties. Recent research has revealed that gingerdiol 3,5-diacetate has potential applications in the medical and scientific fields. In

Scientific Research Applications

Isolation and Structural Analysis

"[4]-Gingerdiol 3,5-diacetate" and its analogs were isolated from the rhizomes of Zingiber officinale (ginger). These compounds' structures were established through chemical and spectroscopic evidence, highlighting their significance in the phytochemical composition of ginger (Kikuzaki, Tsai, & Nakatani, 1992).

Role in Antioxidation

Novel glucosides related to gingerdiol, including "[4]-Gingerdiol 3,5-diacetate," were identified in fresh ginger. These compounds exhibited antioxidative activities, which were assessed using a linoleic acid model system and DPPH radical-scavenging ability. This suggests their potential role in preventing oxidative stress-related damage (Sekiwa, Kubota, & Kobayashi, 2000).

Potential Neuroprotective Effects

Studies have indicated that gingerdiols, including “[4]-Gingerdiol 3,5-diacetate,” contribute to the neuroprotective effects of ginger. These compounds could be beneficial in the prevention of major neurodegenerative diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. Their mechanism may involve modulating cell death or survival signaling molecules and altering neurotransmitter systems (Arcusa et al., 2022).

Enzymatic Metabolism Studies

Research has explored the enzymatic reduction of gingerol, a related compound, to gingerdiol in rat liver. This study provides insights into the metabolic pathways and potential clinical relevance of compounds like “[4]-Gingerdiol 3,5-diacetate” (Surh & Lee, 1994).

Antimicrobial Properties

Gingerdiols, including “[4]-Gingerdiol 3,5-diacetate,” have been studied for their antimicrobial properties. They have shown efficacy in inhibiting the growth of oral pathogens, indicating potential applications in oral health and hygiene (Park, Bae, & Lee, 2008).

Synthesis and Chemical Studies

The synthesis of gingerdiols, including “[4]-Gingerdiol 3,5-diacetate,” has been explored, providing a deeper understanding of their chemical properties and potential for large-scale production and application in various fields (Wan et al., 2014).

properties

IUPAC Name

[6-acetyloxy-8-(4-hydroxy-3-methoxyphenyl)octan-4-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O6/c1-5-6-16(24-13(2)20)12-17(25-14(3)21)9-7-15-8-10-18(22)19(11-15)23-4/h8,10-11,16-17,22H,5-7,9,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBPDZJRJKZQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(CCC1=CC(=C(C=C1)O)OC)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701181941
Record name 3,5-Octanediol, 1-(4-hydroxy-3-methoxyphenyl)-, 3,5-diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701181941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4]-Gingerdiol 3,5-diacetate

CAS RN

53254-50-5
Record name 3,5-Octanediol, 1-(4-hydroxy-3-methoxyphenyl)-, 3,5-diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53254-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Octanediol, 1-(4-hydroxy-3-methoxyphenyl)-, 3,5-diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701181941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4]-Gingerdiol 3,5-diacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039132
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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